4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is characterized by the presence of a piperidine ring substituted with a formylphenoxy group and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-formylphenoxy)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Tert-butyl 4-(4-carboxyphenoxy)piperidine-1-carboxylate.
Reduction: Tert-butyl 4-(4-hydroxymethylphenoxy)piperidine-1-carboxylate.
Substitution: Products depend on the nucleophile used, such as tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate when using an amine nucleophile.
Scientific Research Applications
4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in targeted protein degradation research.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
4-(4-formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its formyl group, which allows for specific chemical modifications and interactions with biological targets. This makes it a valuable compound for developing new chemical entities and studying biological processes .
Properties
IUPAC Name |
tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYGTODZAFRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627152 | |
Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207798-38-7 | |
Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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